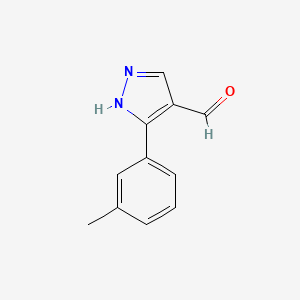

3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde

Beschreibung

Historical Development and Academic Significance

The synthesis and study of 3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde emerged prominently in the late 20th century as part of broader efforts to explore pyrazole derivatives for pharmaceutical and agrochemical applications. Pyrazole carbaldehydes gained attention due to their versatility as intermediates in constructing biologically active molecules. The compound’s specific structure—featuring a formyl group at the 4-position and a 3-methylphenyl substituent at the 3-position—was first synthesized using the Vilsmeier-Haack reaction, a method pivotal in introducing formyl groups to aromatic systems.

Historically, the Vilsmeier-Haack protocol involved treating hydrazones derived from methyl ketones with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). For example, intermediate 2-(1-(p-tolyl)ethylidene)hydrazinecarboxamide undergoes formylation under these conditions to yield 3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde with a 70% efficiency. This method remains a cornerstone in pyrazole carbaldehyde synthesis due to its reliability and scalability.

Academically, this compound has served as a precursor for synthesizing heterocyclic frameworks, including pyrazolopyrans, pyrazolyloxadiazoles, and chalcones, which exhibit antimicrobial, anti-inflammatory, and antitumor properties. Its role in generating diverse pharmacophores underscores its significance in medicinal chemistry research, particularly in developing COX-2 inhibitors and kinase-targeted therapies.

Position in Heterocyclic Chemistry Research Landscape

3-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde occupies a unique niche in heterocyclic chemistry due to its dual functional groups: the electron-deficient formyl group and the aromatic 3-methylphenyl substituent. These features enable participation in condensation, cyclization, and nucleophilic addition reactions, making it a versatile building block.

Key Reactivity Patterns:

- Condensation Reactions : The aldehyde group readily reacts with active methylene compounds (e.g., malononitrile, acetophenone) to form Knoevenagel adducts, which are intermediates for fused heterocycles like pyrazolopyrans.

- Oxidation and Reduction : Oxidation with potassium permanganate converts the aldehyde to a carboxylic acid, enabling further derivatization into esters or amides. Conversely, reduction yields hydroxymethyl derivatives.

- Friedel-Crafts Hydroxyalkylation : The formyl group participates in electrophilic aromatic substitution with electron-rich arenes, yielding diarylmethanol derivatives.

Table 1: Representative Reactions of 3-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde

The compound’s adaptability has spurred innovations in materials science, such as designing metal-organic frameworks (MOFs) and ligands for catalysis. Its planar pyrazole core also facilitates π-π stacking interactions, enhancing stability in supramolecular assemblies.

Nomenclature Variations and Structural Significance in Research Literature

The systematic IUPAC name, 3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde , reflects its substituent positions and functional groups. However, literature variants include:

- 1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde (emphasizing N-substitution)

- 4-Formyl-3-(m-tolyl)-1H-pyrazole (descriptive formyl positioning)

Structurally, the 3-methylphenyl group introduces steric hindrance and electron-donating effects, modulating reactivity at the 4-position. The aldehyde’s electrophilic nature allows nucleophilic attack, enabling diverse transformations such as:

- Formation of hydrazones and semicarbazones for antimicrobial screening.

- Synthesis of Schiff bases with amines, which are precursors to antitumor agents.

X-ray crystallography confirms the near-planar geometry of the pyrazole ring, with bond lengths consistent with aromatic delocalization (C-N ≈ 1.33 Å). This planarity enhances conjugation in derived chromophores, relevant to optoelectronic applications.

Eigenschaften

IUPAC Name |

5-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-8-3-2-4-9(5-8)11-10(7-14)6-12-13-11/h2-7H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYBJXNQJAEREE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(C=NN2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879996-61-9 | |

| Record name | 5-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the cyclization of hydrazines with 1,3-diketones or their equivalents. One common method is the reaction of 3-methylphenylhydrazine with ethyl acetoacetate under acidic conditions, followed by oxidation to introduce the aldehyde group at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times. The choice of solvents and reaction conditions is critical to ensure high purity and minimize by-products.

Analyse Chemischer Reaktionen

Oxidation Reactions

The aldehyde group (-CHO) at the 4-position of the pyrazole ring undergoes oxidation to yield carboxylic acid derivatives.

- Reagents/Conditions :

- Products :

Reduction Reactions

The aldehyde group is reduced to a primary alcohol under mild conditions.

- Reagents/Conditions :

- Products :

Condensation Reactions

The aldehyde participates in nucleophilic additions and condensations.

3.1. Schiff Base Formation

Reaction with primary amines produces Schiff bases.

- Reagents/Conditions :

- Products :

| Substrate | Amine | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde | 4-Methoxyaniline | N-(4-Methoxyphenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carbaldimine | 82 |

3.2. Aldol Condensation

Reaction with active methylene compounds (e.g., malonic acid) under microwave irradiation.

- Reagents/Conditions :

- Products :

| Substrate | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde | Malonic acid (MW, pyridine) | 3-(3-Methylphenyl)-1H-pyrazol-4-ylpropenoic acid | 95 |

Friedel-Crafts Hydroxyalkylation

The aldehyde acts as an electrophile in aromatic substitution.

- Reagents/Conditions :

- Products :

| Substrate | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde | Toluene, AlCl₃ | 3-(3-Methylphenyl)-1H-pyrazol-4-yl-diphenylmethane | 75 |

5.1. Formation of Heterocyclic Derivatives

Reaction with hydrazine derivatives yields fused heterocycles.

- Reagents/Conditions :

- Products :

| Substrate | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde | Thiosemicarbazide (EtOH/HCl) | 5-(3-Methylphenyl)pyrazolo[3,4-d]thiazole | 80 |

5.2. Nucleophilic Substitution

The methyl group on the phenyl ring can undergo halogenation under radical conditions .

- Reagents/Conditions :

- N-Bromosuccinimide (NBS) in CCl₄, light.

- Products :

- 3-(3-Bromomethylphenyl)-1H-pyrazole-4-carbaldehyde (yield: 55%).

Key Findings and Trends

- Reactivity of the Aldehyde Group : Dominates transformations, enabling oxidation, reduction, and condensations.

- Steric Effects : The 3-methylphenyl group moderately influences reaction rates but does not hinder most transformations .

- Synthetic Utility : Serves as a precursor for bioactive molecules, including antimicrobial and anticancer agents .

For further details on specific reaction mechanisms or applications, consult primary literature .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Role in Drug Synthesis

3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its derivatives exhibit a range of pharmacological activities, including:

- Anti-inflammatory Properties : Compounds derived from this pyrazole have shown efficacy in reducing inflammation, making them candidates for developing anti-inflammatory drugs.

- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cellular proliferation in various cancer cell lines, suggesting potential as anticancer agents .

Case Study: Anticancer Activity

A study demonstrated that substituted pyrazoles exhibited selective anti-proliferative actions against human cancer cells. The investigation highlighted the compound's ability to target specific pathways involved in cancer progression, paving the way for future drug development .

Agricultural Chemicals

Role in Agrochemical Formulation

The compound is utilized in formulating agricultural chemicals, particularly as a precursor for herbicides and fungicides. Its structural properties allow it to enhance crop protection products effectively.

Case Study: Herbicide Development

Research has shown that derivatives of 3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde can be incorporated into herbicides that target specific plant growth pathways, providing a more environmentally friendly approach to weed management .

Material Science

Development of Novel Materials

In material science, 3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde is explored for its potential in creating advanced materials. Its unique chemical structure allows for the development of polymers with tailored thermal and mechanical properties.

Data Table: Properties of Pyrazole-Based Polymers

| Property | Value |

|---|---|

| Thermal Stability | High (up to 250°C) |

| Mechanical Strength | Moderate to High |

| Flexibility | Adjustable via substitution |

Organic Chemistry Research

Building Block for Complex Synthesis

The compound acts as a building block in organic synthesis, enabling researchers to create complex molecules. Its reactivity allows it to participate in various chemical reactions, including palladium-catalyzed cross-coupling reactions.

Case Study: Synthesis Methodology

A detailed study outlined an efficient synthetic route utilizing palladium-catalyzed cross-coupling reactions to functionalize pyrazole derivatives. The resulting compounds displayed enhanced biological activity and structural diversity .

Biochemical Studies

Investigating Biological Processes

In biochemical research, 3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde is employed to study enzyme inhibition and receptor binding. These studies contribute significantly to understanding biological mechanisms and developing new therapeutic agents.

Case Study: Enzyme Inhibition

Research has indicated that certain pyrazole derivatives can effectively inhibit specific enzymes involved in metabolic pathways, suggesting their potential as drug candidates for metabolic disorders .

Wirkmechanismus

The mechanism by which 3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme function or altering receptor activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing molecular recognition processes.

Vergleich Mit ähnlichen Verbindungen

Antimicrobial Activity

Key Trends :

Antioxidant and Anti-inflammatory Activity

Mechanistic Insights :

Physicochemical Properties

Key Observations :

- Lower molecular weight and LogP values correlate with improved solubility and antimicrobial efficacy .

Biologische Aktivität

3-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by recent research findings.

- IUPAC Name : 3-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde

- Molecular Formula : C11H10N2O

- Molecular Weight : 186.21 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

Synthesis

The synthesis of 3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves:

- Formation of the Pyrazole Ring : Starting from hydrazine derivatives and appropriate aldehydes or ketones.

- Substitution Reactions : Utilizing palladium-catalyzed cross-coupling methods to introduce the 3-methylphenyl group at the pyrazole position .

Antimicrobial Activity

Recent studies have demonstrated that 3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde exhibits potent antimicrobial properties. The compound has been tested against various pathogens, showing significant inhibition zones and low minimum inhibitory concentrations (MICs). For instance, derivatives related to this compound displayed MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and E. coli .

| Pathogen | MIC (μg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.22 | Bactericidal |

| Escherichia coli | 0.25 | Bactericidal |

| Candida albicans | 0.5 | Fungicidal |

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies indicate that it inhibits COX-2 enzyme activity, which is linked to inflammation pathways. The anti-inflammatory action of related pyrazole compounds has shown comparable efficacy to standard anti-inflammatory drugs like indomethacin .

Anticancer Activity

In vitro studies have suggested that 3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde derivatives may possess anticancer properties. These compounds were tested against various cancer cell lines, demonstrating cytotoxic effects and potential mechanisms involving apoptosis induction .

The biological activity of 3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial Mechanism : Disruption of microbial cell membranes and inhibition of metabolic pathways.

- Anti-inflammatory Mechanism : Inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.

- Anticancer Mechanism : Induction of cell cycle arrest and apoptosis in cancer cells through modulation of signaling pathways.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several pyrazole derivatives, including 3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde, against clinical isolates, confirming its potent bactericidal effects .

- Anti-inflammatory Research : Another research article highlighted the anti-inflammatory potential of this compound through in vivo models, demonstrating significant reduction in edema compared to control groups .

Q & A

Basic: What are the common synthetic routes for 3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield and purity?

The synthesis of pyrazole carbaldehydes typically involves nucleophilic substitution or condensation reactions. For example, 3-methyl-5-aryloxy-1-aryl-1H-pyrazole-4-carbaldehydes are synthesized via nucleophilic displacement of a chloro-substituted precursor with phenols in the presence of a base like K₂CO₃ under reflux conditions . Key factors include:

- Catalyst selection : Basic catalysts (e.g., K₂CO₃) enhance nucleophilic substitution efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve reaction rates.

- Temperature control : Reflux conditions (~100–120°C) balance yield and side-product formation.

Example Reaction Conditions (adapted from ):

| Precursor | Nucleophile | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 5-Chloro-3-methylpyrazole | 3-Methylphenol | K₂CO₃ | DMF | 110°C, 12h | 65–75% |

Basic: What spectroscopic and crystallographic methods are used to confirm the structure of 3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde?

Structural validation relies on:

- NMR Spectroscopy :

- X-ray Crystallography : Resolves bond lengths (e.g., C=O ~1.21 Å) and dihedral angles between the pyrazole ring and substituents, critical for confirming regiochemistry .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) when characterizing the aldehyde group’s electronic environment?

Discrepancies between NMR chemical shifts and crystallographic data may arise due to:

- Dynamic effects : Solvent interactions or tautomerism can alter NMR signals. For example, keto-enol tautomerism in solution may shift the aldehyde proton resonance .

- Crystal packing forces : X-ray data reflect solid-state conformations, which may differ from solution-phase structures.

Methodological approach :

Perform variable-temperature NMR to detect tautomeric equilibria.

Use DFT calculations (e.g., B3LYP/6-31G*) to model electronic environments and compare with experimental data .

Advanced: What strategies are employed to study structure-activity relationships (SAR) for antimicrobial activity in pyrazole carbaldehydes?

SAR studies require systematic structural modifications and bioassays. For example:

- Substituent variation : Replace the 3-methylphenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess electronic effects on bioactivity .

- Bioassay design : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using MIC (Minimum Inhibitory Concentration) assays. A derivative with 4-isopropylbenzyl substitution showed enhanced activity against P. aeruginosa compared to ampicillin .

Key SAR Findings (from ):

| Substituent (R) | MIC against P. aeruginosa (µg/mL) |

|---|---|

| 4-Isopropylbenzyl | 2.5 |

| Unsubstituted phenyl | 25 |

Advanced: How can computational methods improve the design of pyrazole carbaldehyde derivatives for targeted enzyme inhibition?

Computational workflows include:

Molecular docking : Predict binding affinities to target enzymes (e.g., cytochrome P450) using software like AutoDock Vina.

MD simulations : Assess stability of ligand-enzyme complexes over 50–100 ns trajectories.

ADMET profiling : Use tools like SwissADME to predict pharmacokinetic properties (e.g., logP, bioavailability).

Validation : Cross-check computational predictions with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: What are the challenges in optimizing catalytic systems for regioselective pyrazole carbaldehyde synthesis?

Key challenges include:

- Regiocontrol : Avoiding formation of positional isomers (e.g., 4- vs. 5-carbaldehyde).

- Catalyst deactivation : Lewis acids (e.g., AlCl₃) may hydrolyze in aqueous conditions.

Solutions : - Use bulky ligands (e.g., PPh₃) to sterically direct substitution.

- Employ flow chemistry to maintain catalyst activity via continuous reagent supply .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.